molecular formula C17H13N3O3S3 B2724234 N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)-4-(methylsulfonyl)benzamide CAS No. 896337-44-3

N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)-4-(methylsulfonyl)benzamide

Cat. No. B2724234
CAS RN: 896337-44-3
M. Wt: 403.49
InChI Key: DQHYKMJYKMCOHC-UHFFFAOYSA-N
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Description

N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)-4-(methylsulfonyl)benzamide, also known as MMB, is a small molecule that has been extensively studied for its potential therapeutic applications. MMB is a member of the benzothiazole family of compounds, which are known to exhibit a wide range of biological activities.

Scientific Research Applications

Class III Antiarrhythmic Activity

A study described the synthesis and class III antiarrhythmic activity of a series of 4-[(methylsulfonyl)amino]benzamides, highlighting their potent activity and lack of effects on conduction both in vitro and in vivo. These compounds, including variants with a 2-aminobenzimidazole group, demonstrated significant prolongation of action potential duration due to their specific blockade of the delayed rectifier potassium current (IK) (Ellingboe et al., 1992).

Antimalarial and Antiviral Applications

Another investigation explored the reactivity of N-(phenylsulfonyl)acetamide derivatives, demonstrating their in vitro antimalarial activity and potential against COVID-19 by utilizing computational calculations and molecular docking studies. This research underscored the compounds' promising IC50 values and ADMET properties, pointing to their significant selectivity index and low cytotoxicity at effective concentrations (Fahim & Ismael, 2021).

Antitumor Activity

Further research into bisamides derivatives containing benzothiazole revealed their synthesis from o-methylbenzoic acid and substituted-o-aminobenzoic acid, with some exhibiting antiviral activities against CMV. Additionally, novel bisamide compounds containing a benzothiazole unit were synthesized, showing preliminary in vitro antitumor activity against PC3 and BGC-823 cells (Lu Ping, 2012).

Anticancer Evaluation

A study on Schiff’s bases containing a thiadiazole scaffold and benzamide groups evaluated their in vitro anticancer activity against human cancer cell lines, revealing promising activity and identifying potential anticancer agents based on MTT assay results. The molecular docking study provided insights into the probable mechanism of action, and ADMET predictions suggested good oral drug-like behavior (Tiwari et al., 2017).

Coordination Chemistry

The coordination chemistry of bidentate bis(NHC) ligands with two different NHC donors was explored, leading to the synthesis of novel cyclic sulfonamides by the thermal Diels-Alder reaction. This research contributed to the development of heterocyclic compounds with potential applications in material science and pharmaceuticals (Greig et al., 2001).

properties

IUPAC Name

4-methylsulfonyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O3S3/c1-9-18-12-7-8-13-15(14(12)24-9)25-17(19-13)20-16(21)10-3-5-11(6-4-10)26(2,22)23/h3-8H,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQHYKMJYKMCOHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)-4-(methylsulfonyl)benzamide

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